1-(4-butoxybenzenesulfonyl)-1H-imidazole
Description
1-(4-Butoxybenzenesulfonyl)-1H-imidazole is a sulfonamide-substituted imidazole derivative characterized by a 1H-imidazole ring linked to a 4-butoxybenzenesulfonyl group. The butoxy chain (C₄H₉O) attached to the benzene ring confers unique lipophilicity and steric bulk, distinguishing it from simpler sulfonylimidazole analogs. Sulfonylimidazoles are often explored for pharmaceutical applications, including enzyme inhibition and antimicrobial activity, due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .
Properties
Molecular Formula |
C13H16N2O3S |
|---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)sulfonylimidazole |
InChI |
InChI=1S/C13H16N2O3S/c1-2-3-10-18-12-4-6-13(7-5-12)19(16,17)15-9-8-14-11-15/h4-9,11H,2-3,10H2,1H3 |
InChI Key |
YXJXYTNOIJUCKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-butoxybenzenesulfonyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-butoxybenzenesulfonyl chloride, which is a key intermediate.
Reaction with Imidazole: The 4-butoxybenzenesulfonyl chloride is then reacted with imidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-(4-butoxybenzenesulfonyl)-1H-imidazole.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-(4-Butoxybenzenesulfonyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfonamide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(4-Butoxybenzenesulfonyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-butoxybenzenesulfonyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological processes. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents on the benzenesulfonyl moiety significantly influence molecular weight, solubility, and reactivity. Key analogs include:
Key Observations :
Stability and Reactivity
- Electron-Donating vs. Withdrawing Groups : The butoxy group’s electron-donating nature stabilizes the sulfonyl moiety against nucleophilic attack compared to nitro-substituted derivatives, which are more reactive but less stable .
- Steric Effects : The branched butoxy chain may hinder interactions with planar biological targets compared to smaller substituents like methyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
